molecular formula C14H18Cl2FN3O2 B5982862 N-{4-[dichloro(fluoro)methoxy]phenyl}-2-(4-methylpiperazin-1-yl)acetamide

N-{4-[dichloro(fluoro)methoxy]phenyl}-2-(4-methylpiperazin-1-yl)acetamide

Cat. No.: B5982862
M. Wt: 350.2 g/mol
InChI Key: ZCNFWRLIHZGTOK-UHFFFAOYSA-N
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Description

N-{4-[dichloro(fluoro)methoxy]phenyl}-2-(4-methylpiperazin-1-yl)acetamide is a synthetic organic compound with potential applications in various fields, including chemistry, biology, medicine, and industry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[dichloro(fluoro)methoxy]phenyl}-2-(4-methylpiperazin-1-yl)acetamide typically involves multiple steps, starting with the preparation of the core phenyl ring substituted with dichloro(fluoro)methoxy groups. This is followed by the introduction of the piperazine moiety and the acetamide group. Common reagents used in these reactions include halogenating agents, fluorinating agents, and amide coupling reagents. The reaction conditions often require controlled temperatures, inert atmospheres, and specific solvents to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and environmental sustainability. Key considerations include the selection of catalysts, reaction times, and purification techniques to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

N-{4-[dichloro(fluoro)methoxy]phenyl}-2-(4-methylpiperazin-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and substitution reagents (e.g., alkyl halides). Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehalogenated compounds. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

N-{4-[dichloro(fluoro)methoxy]phenyl}-2-(4-methylpiperazin-1-yl)acetamide has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases, including neurological disorders and infections.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-{4-[dichloro(fluoro)methoxy]phenyl}-2-(4-methylpiperazin-1-yl)acetamide involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-{4-[dichloro(fluoro)methoxy]phenyl}-2-(4-methylpiperazin-1-yl)acetamide include:

  • N-{4-[dichloro(methoxy)phenyl}-2-(4-methylpiperazin-1-yl)acetamide
  • N-{4-[fluoro(methoxy)phenyl}-2-(4-methylpiperazin-1-yl)acetamide
  • N-{4-[chloro(fluoro)methoxy]phenyl}-2-(4-methylpiperazin-1-yl)acetamide

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-[4-[dichloro(fluoro)methoxy]phenyl]-2-(4-methylpiperazin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18Cl2FN3O2/c1-19-6-8-20(9-7-19)10-13(21)18-11-2-4-12(5-3-11)22-14(15,16)17/h2-5H,6-10H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCNFWRLIHZGTOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC(=O)NC2=CC=C(C=C2)OC(F)(Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18Cl2FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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